molecular formula C15H10N4O3S B5831665 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5831665
M. Wt: 326.3 g/mol
InChI Key: NNHSCFJNMAXIII-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole-based compounds, which include this compound, have been assessed for their anticancer effects against various cell lines . These compounds have shown cytotoxic activity, suggesting that they may target proteins or pathways involved in cell proliferation and survival .

Mode of Action

It has been suggested that 1,3,4-thiadiazole-based compounds induce apoptosis via a caspase-dependent pathway . This suggests that these compounds may interact with their targets to trigger programmed cell death, leading to the destruction of cancer cells .

Biochemical Pathways

This pathway is a crucial part of the cell’s response to stress and damage, and its activation can lead to cell death . The downstream effects of this pathway activation would include the elimination of damaged or abnormal cells, which could potentially limit the growth and spread of cancer cells .

Pharmacokinetics

It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

The result of the action of 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is the induction of apoptosis in certain cancer cell lines . This leads to the death of these cells, which could potentially limit the growth and spread of the cancer .

Action Environment

The action environment of this compound is likely to be within the cellular environment, given its ability to cross cellular membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the nitro group, which enhances its biological activity. The nitro group can undergo various chemical transformations, making the compound versatile for different applications .

Properties

IUPAC Name

4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-13(10-6-8-12(9-7-10)19(21)22)16-15-18-17-14(23-15)11-4-2-1-3-5-11/h1-9H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSCFJNMAXIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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